molecular formula C10H17NO6S B2468913 (3R,4S)-4-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,1-dioxothiolane-3-carboxylic acid CAS No. 1903429-95-7

(3R,4S)-4-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,1-dioxothiolane-3-carboxylic acid

Cat. No.: B2468913
CAS No.: 1903429-95-7
M. Wt: 279.31
InChI Key: QFSLXNDTEGBDDE-RNFRBKRXSA-N
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Description

(3R,4S)-4-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,1-dioxothiolane-3-carboxylic acid: is a complex organic compound characterized by its intricate molecular structure. This compound features a thiolane ring, a carboxylic acid group, and an oxycarbonylamino group, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the thiolane ring. One common approach is to start with a suitable thiolane precursor and then introduce the carboxylic acid and oxycarbonylamino groups through a series of reactions. These reactions often require specific conditions, such as controlled temperatures and the use of catalysts, to ensure the correct stereochemistry.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process would be optimized to minimize waste and maximize efficiency, often involving continuous flow chemistry and automated systems for monitoring and control.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

  • Reduction: Reduction reactions can lead to the formation of thiol derivatives.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity can be explored for potential therapeutic uses.

  • Medicine: It may serve as a precursor for drug development or as a reagent in biochemical assays.

  • Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in biochemical assays, it may interact with enzymes or receptors, leading to a cascade of biological responses. The molecular targets and pathways involved would be determined by the specific context in which the compound is used.

Comparison with Similar Compounds

  • (3R,4S)-4-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,1-dioxothiolane-3-carboxylic acid: is structurally similar to other thiolane derivatives and oxycarbonylamino compounds.

Uniqueness:

  • Its unique combination of functional groups and stereochemistry sets it apart from other compounds, making it particularly useful in specific applications.

Properties

IUPAC Name

(3R,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-1,1-dioxothiolane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO6S/c1-10(2,3)17-9(14)11-7-5-18(15,16)4-6(7)8(12)13/h6-7H,4-5H2,1-3H3,(H,11,14)(H,12,13)/t6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFSLXNDTEGBDDE-RNFRBKRXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CS(=O)(=O)CC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CS(=O)(=O)C[C@H]1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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